![molecular formula C9H5ClN2O2 B562847 7-Chloro-4-nitroquinoline CAS No. 1076199-85-3](/img/structure/B562847.png)
7-Chloro-4-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-nitroquinoline is a compound with the molecular formula C9H5ClN2O2 . It is a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
Quinoline, the core structure of 7-Chloro-4-nitroquinoline, can be synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of 7-Chloro-4-nitroquinoline consists of a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 208.60 g/mol .
Chemical Reactions Analysis
Quinoline and its derivatives, including 7-Chloro-4-nitroquinoline, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .
Physical And Chemical Properties Analysis
7-Chloro-4-nitroquinoline has a molecular weight of 208.60 g/mol, an XLogP3 of 2.8, and a topological polar surface area of 58.7 Ų . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .
Scientific Research Applications
Synthesis of Novel Derivatives
7-Chloro-4-nitroquinoline is used in the synthesis of novel derivatives. A number of novel 7-chloro-4-aminoquinoline derivatives have been efficiently synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .
Antimicrobial Activity
These novel derivatives have shown significant antimicrobial activity. The most active ones displayed MIC values in the range of 1.5 to 12.5 µg/mL . However, they displayed no antifungal activity .
Bioactive Compound Design
The 4-Aminoquinoline nucleus, which can be derived from 7-Chloro-4-nitroquinoline, is used in the design of bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Schiff Base Derivatives
Treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes has led to the corresponding Schiff bases . These Schiff base derivatives have been well-established for biocidal activity .
Industrial and Synthetic Organic Chemistry
Quinoline, a compound related to 7-Chloro-4-nitroquinoline, has versatile applications in the fields of industrial and synthetic organic chemistry .
Drug Discovery
Quinoline is a vital scaffold for leads in drug discovery . This implies that 7-Chloro-4-nitroquinoline, as a quinoline derivative, may also play a significant role in drug discovery.
Future Directions
Quinoline and its derivatives, including 7-Chloro-4-nitroquinoline, have potential applications in medicinal chemistry, particularly in drug discovery . Therefore, future research could focus on exploring the biological activities of 7-Chloro-4-nitroquinoline and its potential use in the development of new therapeutic agents.
properties
IUPAC Name |
7-chloro-4-nitroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-6-1-2-7-8(5-6)11-4-3-9(7)12(13)14/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMLUVBXPFQOKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652521 |
Source
|
Record name | 7-Chloro-4-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-nitroquinoline | |
CAS RN |
1076199-85-3 |
Source
|
Record name | 7-Chloro-4-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.